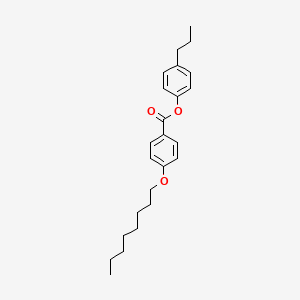
Difluoromethyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl methyl carbonate is an organic compound that features a difluoromethyl group attached to a methyl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl methyl carbonate typically involves the reaction of difluoromethylating agents with methyl carbonate precursors. One common method is the reaction of difluoromethyl trimethylsilane with methyl chloroformate in the presence of a base such as cesium fluoride or cesium carbonate in a solvent like dimethylformamide . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Difluoromethyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The carbonate moiety can be hydrolyzed under acidic or basic conditions to yield difluoromethyl alcohol and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like cesium fluoride, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield difluoromethyl-substituted products, while hydrolysis results in difluoromethyl alcohol.
Aplicaciones Científicas De Investigación
Difluoromethyl methyl carbonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of difluoromethyl methyl carbonate involves its ability to act as a source of the difluoromethyl group in chemical reactions. The difluoromethyl group can participate in hydrogen bonding and other interactions, making it a valuable moiety in drug design and other applications . The molecular targets and pathways involved depend on the specific application and the nature of the difluoromethylated product.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl methyl carbonate: Similar in structure but with three fluorine atoms instead of two.
Difluoromethyl trimethylsilane: A difluoromethylating agent used in similar synthetic applications.
Methyl chloroformate: Used as a precursor in the synthesis of difluoromethyl methyl carbonate.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs . This makes it particularly valuable in the design of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
70411-01-7 |
|---|---|
Fórmula molecular |
C3H4F2O3 |
Peso molecular |
126.06 g/mol |
Nombre IUPAC |
difluoromethyl methyl carbonate |
InChI |
InChI=1S/C3H4F2O3/c1-7-3(6)8-2(4)5/h2H,1H3 |
Clave InChI |
VDGKFLGYHYBDQC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
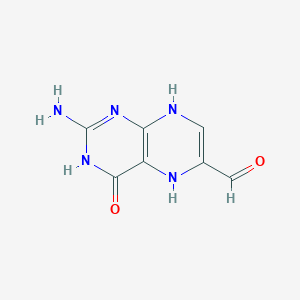
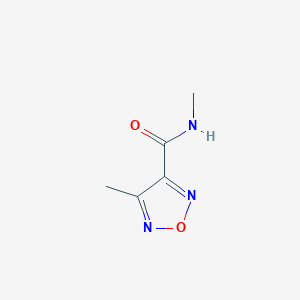
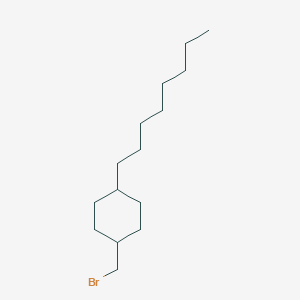
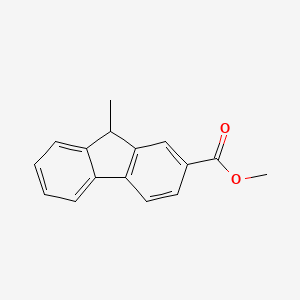
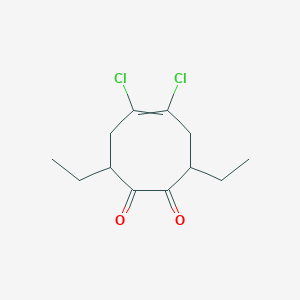
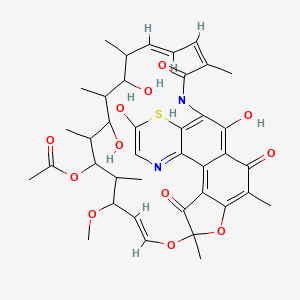
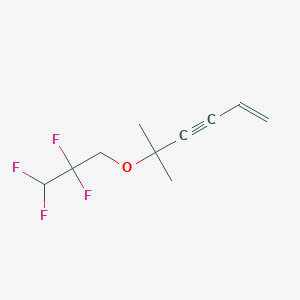
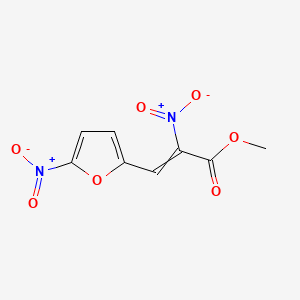
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
